

Technical Guide: Spectroscopic Analysis of 6-Chlorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B154838

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) for **6-Chlorobenzofuran-2-carboxylic acid** did not yield specific results for this particular isomer. The data presented in this document is therefore predicted based on the known spectral characteristics of the parent compound, benzofuran-2-carboxylic acid, and other closely related substituted benzofuran derivatives, as well as established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chlorobenzofuran-2-carboxylic acid**. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **6-Chlorobenzofuran-2-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0	Broad Singlet	1H	-COOH
~7.80	Doublet (d)	1H	H-7
~7.75	Doublet (d)	1H	H-4
~7.60	Singlet	1H	H-3
~7.45	Doublet of Doublets (dd)	1H	H-5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **6-Chlorobenzofuran-2-carboxylic acid**

Chemical Shift (δ , ppm)	Carbon Assignment
~162.0	C=O
~155.0	C-7a
~148.0	C-2
~132.0	C-6
~128.0	C-3a
~125.0	C-5
~122.0	C-4
~115.0	C-3
~113.0	C-7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chlorobenzofuran-2-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1710	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Carboxylic acid)
~1250	Medium	C-O-C stretch (Furan ring)
~850	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Chlorobenzofuran-2-carboxylic acid**

m/z	Relative Intensity (%)	Assignment
196/198	~100 / ~33	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
179/181	Moderate	[M-OH] ⁺
151/153	Moderate	[M-COOH] ⁺
123	Moderate	[M-COOH-CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **6-Chlorobenzofuran-2-carboxylic acid**.

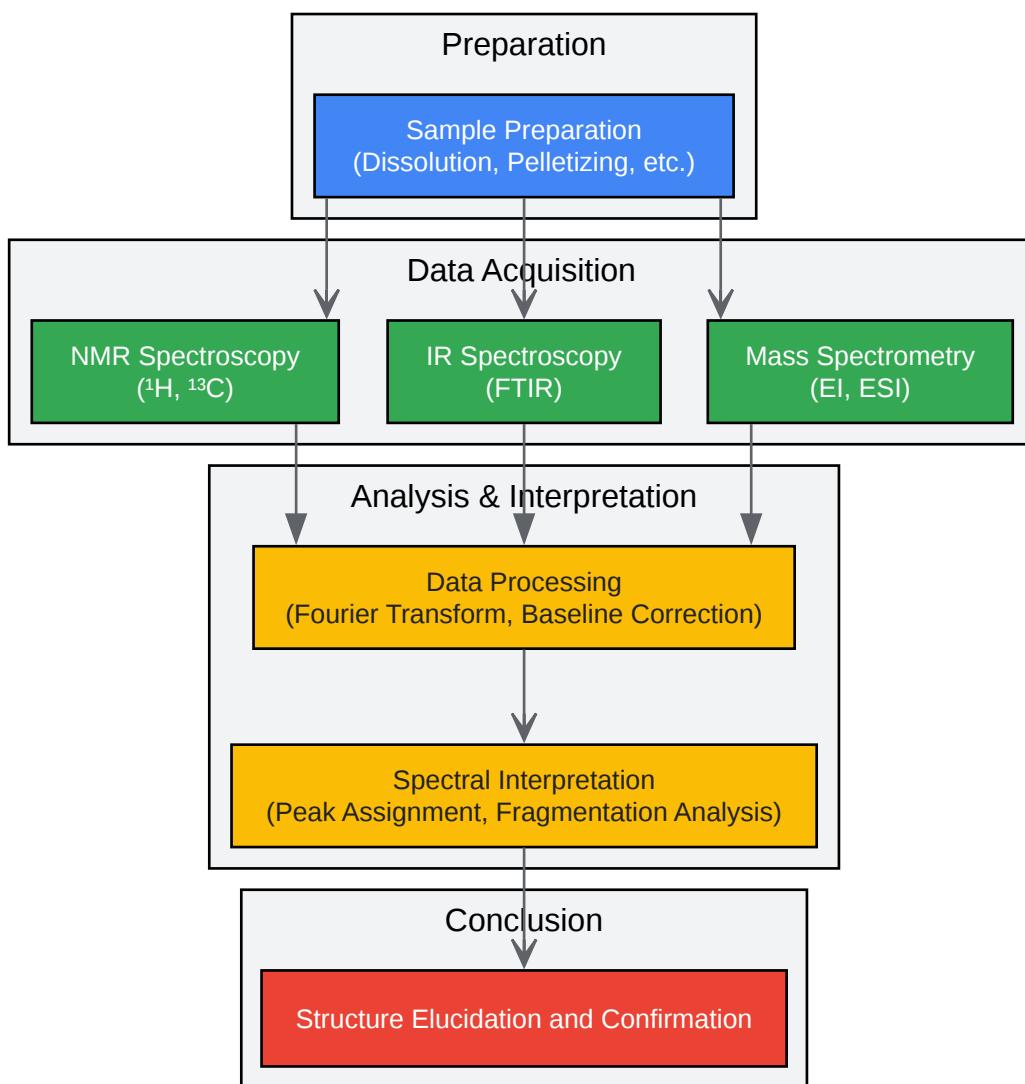
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
 - For ¹H NMR, the spectral width is typically set to 16 ppm, with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
 - For ¹³C NMR, a wider spectral width of around 220 ppm is used. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Record the spectrum over a range of 4000 to 400 cm⁻¹.
 - A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - The mass spectrum can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.
 - For ESI, the sample solution is infused into the source at a flow rate of 5-10 μ L/min. The analysis can be performed in either positive or negative ion mode.
 - For EI, a small amount of the solid sample is introduced directly into the ion source.
 - The data is typically collected over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 6-Chlorobenzofuran-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154838#spectroscopic-data-for-6-chlorobenzofuran-2-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com